molecular formula C11H12N2O5 B14763281 3-Morpholino-2-nitrobenzoic acid

3-Morpholino-2-nitrobenzoic acid

Cat. No.: B14763281
M. Wt: 252.22 g/mol
InChI Key: JSJJKXFUPRJBEY-UHFFFAOYSA-N
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Description

3-Morpholino-2-nitrobenzoic acid is an organic compound with the molecular formula C11H12N2O5 It is characterized by the presence of a morpholine ring and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholino-2-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the morpholine group. One common method includes the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 3-nitrobenzoic acid. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Morpholino-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Morpholino-2-nitrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Morpholino-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s binding affinity to target proteins, influencing various biochemical pathways. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Morpholino-3-nitrobenzoic acid
  • 3-Nitrobenzoic acid
  • 2-Fluoro-3-nitrobenzoic acid

Comparison: 3-Morpholino-2-nitrobenzoic acid is unique due to the presence of both a morpholine ring and a nitro group, which confer distinct chemical and biological properties. Compared to 3-nitrobenzoic acid, the morpholine substitution enhances its solubility and reactivity.

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

3-morpholin-4-yl-2-nitrobenzoic acid

InChI

InChI=1S/C11H12N2O5/c14-11(15)8-2-1-3-9(10(8)13(16)17)12-4-6-18-7-5-12/h1-3H,4-7H2,(H,14,15)

InChI Key

JSJJKXFUPRJBEY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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